molecular formula C18H19Cl2N3 B5639398 1-(2-Chlorophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}methanimine CAS No. 5788-37-4

1-(2-Chlorophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}methanimine

Cat. No.: B5639398
CAS No.: 5788-37-4
M. Wt: 348.3 g/mol
InChI Key: ATINJQLEUWXRMA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}methanimine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}methanimine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound.

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}methanimine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

For example, oxidation of the compound can lead to the formation of corresponding N-oxides, while reduction can yield secondary amines. Substitution reactions with halogenating agents can introduce different halogen atoms into the molecule, resulting in a variety of halogenated derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}methanimine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a pharmacological agent due to its interaction with various biological targets.

In medicine, this compound is investigated for its potential therapeutic effects, including its use as an antihistamine and its role in managing allergies, hay fever, angioedema, and urticaria . In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}methanimine involves its interaction with specific molecular targets and pathways. For instance, it exhibits high specific affinity for histamine H1 receptors, which are involved in allergic responses . By blocking these receptors, the compound can prevent the effects of histamine, thereby reducing symptoms of allergies and related conditions.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}methanimine can be compared with other similar compounds, such as cetirizine and its derivatives. Cetirizine is a second-generation antihistamine used to treat allergic rhinitis and urticaria . Both compounds share a piperazine core structure but differ in their specific substituents and pharmacological profiles.

Similar compounds include:

  • Cetirizine
  • Hydroxyzine
  • Levocetirizine

These compounds are used for similar therapeutic purposes but may vary in their efficacy, side effects, and pharmacokinetic properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3/c19-17-7-3-1-5-15(17)13-21-23-11-9-22(10-12-23)14-16-6-2-4-8-18(16)20/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATINJQLEUWXRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973473
Record name 1-(2-Chlorophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5788-37-4
Record name 1-(2-Chlorophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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